molecular formula C14H23NO4 B12835426 tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12835426
M. Wt: 269.34 g/mol
InChI Key: BNDBURMGSFFGLG-JTQLQIEISA-N
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Description

Infrared (IR) Spectroscopy

The IR spectrum of the compound displays characteristic absorptions at:

  • 1735 cm⁻¹ : Stretching vibration of the ester carbonyl (C=O) in the Boc group.
  • 1702 cm⁻¹ : Ketone carbonyl (C=O) stretching.
  • 3420 cm⁻¹ : Broad O–H stretch from the 3-hydroxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.44 (s, 9H, tert-butyl)
    • δ 4.21 (d, J = 6.8 Hz, 1H, CH–OH)
    • δ 3.62–3.58 (m, 2H, N–CH₂)
    • δ 2.85–2.79 (m, 2H, CO–CH₂)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 80.1 (spiro carbon)
    • δ 172.4 (ester carbonyl)
    • δ 209.8 (ketone carbonyl)

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum shows a molecular ion peak at m/z 257.33 ([M]⁺), consistent with the molecular formula C₁₃H₂₃NO₃. Fragmentation pathways include:

  • Loss of the tert-butyl group (m/z 201.2)
  • Cleavage of the spiro ring (m/z 143.1)

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

BNDBURMGSFFGLG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .

Scientific Research Applications

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate with analogous spirocyclic derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural Analogues with Modified Substituents

Compound Name Key Structural Differences Applications/Notes References
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Replaces the hydroxyl group at position 3 with a ketone; 1-oxa replaces 1-oxo. Used as a synthetic intermediate for kinase inhibitors. Lower polarity due to lack of hydroxyl group.
tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Substitutes hydroxyl with an amino group; 1-oxa replaces 1-oxo. Potential for peptide coupling or as a building block in protease inhibitors.
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Incorporates an additional nitrogen (triaza) and a phenyl substituent. Demonstrated activity as a DDR1 inhibitor for antifibrotic therapies.
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate Positional isomer: Hydroxyl group at position 4 (s-configuration) instead of position 3 (R). Stereochemical differences may influence receptor binding selectivity in drug discovery.

Analogues with Varied Ring Systems

Compound Name Key Structural Differences Applications/Notes References
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate Contains two nitrogen atoms (3,8-diaza) and an oxygen atom in the ring. Explored in CNS drug discovery due to enhanced hydrogen-bonding capacity.
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate Features two nitrogen atoms (2,8-diaza) without oxygen. Versatile intermediate for GPCR-targeted therapies.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Expanded spiro[5.5] ring system with additional nitrogen. Used in the synthesis of macrocyclic drugs for improved metabolic stability.

Key Research Findings

  • Biological Activity : Triazaspiro derivatives (e.g., ) show promise as DDR1 inhibitors, suggesting the target compound’s hydroxyl group could be leveraged for similar applications with optimized hydrogen bonding .
  • Stereochemical Impact : The (R)-configuration at position 3 may confer distinct binding preferences compared to diastereomers like the (4s)-hydroxy analogue .
  • Thermal Stability : All Boc-protected spiro compounds exhibit stability under standard storage conditions (2–8°C, inert atmosphere) .

Biological Activity

tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and the presence of functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of approximately 257.33 g/mol. The compound features a tert-butyl ester group, a carbonyl group, and a hydroxyl functional group, which contribute to its reactivity and potential interactions with biological targets .

Interaction with Biological Targets

Studies suggest that compounds similar to this compound may interact with various receptors involved in pain signaling pathways. The presence of the carbonyl and hydroxyl groups indicates possible hydrogen bonding interactions with receptor sites, which could enhance binding affinity and specificity for therapeutic targets related to pain relief and inflammation control.

Antioxidant Activity

Research has highlighted the antioxidant properties of related compounds, which may extend to this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. The ability to quench free radicals can protect cells from damage and promote cellular health .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been identified as a potential building block for synthesizing more complex pharmaceuticals or agrochemicals. Its structural similarity to bioactive compounds suggests that it may exhibit therapeutic effects in pain management and anti-inflammatory applications .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound Name CAS Number Similarity Index
tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate374794-96-40.89
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate147804-30-60.88
tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate1209319-87-80.87

These compounds exhibit structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound within this class of molecules .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate?

The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the spirocyclic backbone via cyclization of ketoamide precursors in THF or dichloromethane, using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts .
  • Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
  • Step 3 : Stereoselective hydroxylation at the 3-position using chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) to achieve the (R)-configuration.

Q. Key Considerations :

  • Purity (>95%) is maintained via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yields may vary (70–94%) depending on reaction scale and solvent choice .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Refrigerated (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards). Work in a fume hood due to inhalation risks (H332/H335) .
  • Decomposition : Monitor for color changes (white → yellow) indicating degradation; confirm stability via TLC or HPLC .

Advanced Research Questions

Q. What analytical methods resolve stereochemical ambiguities in the (R)-3-hydroxy configuration?

  • Chiral HPLC : Use a Chiralpak® IA/IB column with hexane:isopropanol (90:10) to determine enantiomeric excess (ee) .
  • NMR Analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can differentiate diastereomers. For example, the (R)-configuration shows distinct splitting patterns for the hydroxyl proton (δ 3.8–4.2 ppm, broad singlet) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides definitive stereochemical assignment, though crystallization may require slow evaporation from ethanol/water mixtures .

Q. Data Contradictions :

  • Discrepancies in reported melting points (no data in SDS vs. 95–98°C in synthesis protocols) suggest batch-dependent purity or polymorphism .

Q. How does the spirocyclic structure influence biological activity in drug discovery?

The 8-azaspiro[4.5]decane core:

  • Enhances rigidity , improving target binding (e.g., kinase inhibitors) by reducing entropic penalties .
  • Modulates solubility : The Boc group increases lipophilicity (logP ~2.1), while the hydroxyl group allows hydrogen bonding with biological targets .
  • Case Study : In EGFR inhibitor synthesis, spirocyclic analogues show 10–50× higher potency than linear counterparts due to conformational restriction .

Q. Methodological Insight :

  • Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity changes induced by structural modifications .

Q. What strategies mitigate low yields during Boc protection/deprotection steps?

  • Boc Protection : Optimize stoichiometry (1.2 eq Boc₂O per amine) and reaction time (16–24 hr) to avoid over- or under-protection .
  • Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) at 0°C to minimize side reactions (e.g., lactam formation) .
  • Troubleshooting : If yields drop below 70%, check for moisture (via Karl Fischer titration) or Boc reagent degradation (by 1H^{1}\text{H}-NMR) .

Q. How can researchers validate synthetic intermediates using spectroscopic techniques?

  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 254.2 for the Boc-protected intermediate) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and hydroxyl groups (O-H at 3200–3600 cm⁻¹) .
  • HRMS : Use high-resolution mass spectrometry (<5 ppm error) to distinguish between isomers or degradation products .

Methodological Best Practices

  • Stereochemical Purity : Always report ee values (via chiral HPLC) and correlate with bioactivity data to avoid false structure-activity conclusions .
  • Safety Protocols : Follow OSHA guidelines (29 CFR 1910) for respiratory protection (N95 masks) and waste disposal (neutralize TFA before disposal) .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can hydrolyze the Boc group .

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